molecular formula C7H17OPS3 B13822372 O-Methyl S,S-dipropyl phosphorotrithioate CAS No. 4104-03-4

O-Methyl S,S-dipropyl phosphorotrithioate

Cat. No.: B13822372
CAS No.: 4104-03-4
M. Wt: 244.4 g/mol
InChI Key: MHXLFSCMPIFFLS-UHFFFAOYSA-N
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Description

O-Methyl S,S-dipropyl phosphorotrithioate is a phosphorotrithioate compound for professional research applications. It is structurally analogous to organophosphorus pesticides such as ethoprophos (O-ethyl S,S-dipropyl phosphorodithioate), a known nematicide and insecticide . As part of the organophosphorus class, its proposed mechanism of action may involve the inhibition of acetylcholinesterase (AChE), a key enzyme in nervous system function . This potential activity makes it a candidate for investigative use in neuroscience and toxicology studies, particularly for exploring the structure-activity relationships of cholinesterase inhibitors. Researchers may also employ this compound as a standard or intermediate in the synthesis and analysis of related chemical entities. Please note that specific data on this compound's efficacy, activity, and toxicological profile is not currently available in the public domain, and all information is based on its structural classification. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4104-03-4

Molecular Formula

C7H17OPS3

Molecular Weight

244.4 g/mol

IUPAC Name

methoxy-bis(propylsulfanyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C7H17OPS3/c1-4-6-11-9(10,8-3)12-7-5-2/h4-7H2,1-3H3

InChI Key

MHXLFSCMPIFFLS-UHFFFAOYSA-N

Canonical SMILES

CCCSP(=S)(OC)SCCC

Origin of Product

United States

Chemical Synthesis and Derivatization Methodologies for O Methyl S,s Dipropyl Phosphorotrithioate

Established Synthetic Routes and Reaction Mechanisms

Traditional methods for synthesizing phosphorotrithioates often rely on well-established reactions using reactive phosphorus precursors. These routes are valued for their reliability and broad applicability.

Pathways Involving Phosphoryl Halides

A foundational method for the synthesis of O-Methyl S,S-dipropyl phosphorotrithioate involves the use of highly reactive phosphoryl halides, such as phosphorus oxychloride (POCl₃). This multi-step process leverages sequential nucleophilic substitution at the phosphorus center.

The general mechanism proceeds as follows:

First Thiolation: The first equivalent of a thiol, in this case, propanethiol (CH₃CH₂CH₂SH), attacks the electrophilic phosphorus atom of phosphorus oxychloride. In the presence of a base (e.g., pyridine (B92270) or triethylamine), the thiol is deprotonated to the more nucleophilic thiolate, which displaces a chloride ion. This forms an S-propyl phosphorodichloridothioate intermediate.

Second Thiolation: A second equivalent of propanethiol reacts with the intermediate in a similar fashion, displacing a second chloride ion to yield S,S-dipropyl phosphorochloridodithioate.

Alkoxylation: Finally, methanol (B129727) (CH₃OH) is introduced. The methoxide (B1231860) ion, generated by the base, displaces the final chloride ion from the phosphorus center to yield the target molecule, this compound.

The reaction is driven by the formation of a stable phosphoryl (P=O) group and the removal of HCl by the base, which precipitates as a salt (e.g., pyridinium (B92312) chloride). researchgate.netorganic-chemistry.org The order of addition of the nucleophiles (thiol and alcohol) can be varied to achieve the desired substitution pattern.

Thiol-Phosphorus Bond Formation Strategies

The creation of the thiol-phosphorus (P-S) bond is the cornerstone of phosphorotrithioate synthesis. Beyond the use of phosphoryl halides, several other strategies have been developed. These methods often involve the reaction of a phosphorus compound containing a P-H or other reactive group with a sulfur-based electrophile.

Modern strategies include:

Cross-Dehydrogenative Coupling: This approach involves the direct coupling of compounds containing a P-H bond (like H-phosphonates) with thiols. organic-chemistry.org The reaction is typically mediated by a catalyst and an oxidant (often air), forming the P-S bond directly with the release of hydrogen.

Michaelis-Arbuzov Reaction: A variation of this classic reaction can be employed, where a trialkyl phosphite (B83602) reacts with a sulfenyl chloride (RSCl) to form a phosphorothioate (B77711). This method is highly efficient for creating a P-S bond. acs.org

Multicomponent Reactions: Innovative one-pot reactions have been developed that combine a phosphorus source, a sulfur source (like elemental sulfur), and an organic substrate to construct the phosphorothioate scaffold in a single step. acs.orgresearchgate.net

These strategies offer alternatives to traditional routes, sometimes providing milder reaction conditions and avoiding the use of harsh halogenating agents. researchgate.net

Optimization of Reaction Conditions for Yield and Selectivity

Achieving high yield and selectivity in the synthesis of this compound is critically dependent on the careful control of reaction parameters. The nucleophilic substitution reactions are sensitive to several factors that can influence the rate of reaction and the formation of byproducts.

Key parameters for optimization include:

Solvent: The choice of solvent can affect the solubility of reactants and the stability of intermediates. Aprotic solvents like toluene (B28343) or dichloromethane (B109758) are commonly used to prevent unwanted side reactions with the reactive phosphorus intermediates. organic-chemistry.org

Base: A tertiary amine base like triethylamine (B128534) or pyridine is crucial for neutralizing the HCl produced during the reaction. The strength and stoichiometry of the base can impact the reaction rate and prevent degradation of the product. pearson.commasterorganicchemistry.com

Temperature: These reactions are often performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize the formation of side products. Gradual warming to room temperature allows the reaction to proceed to completion.

Stoichiometry: Precise control over the molar ratios of the thiol, alcohol, and phosphoryl halide is essential to ensure the desired trisubstituted product is formed and to minimize the presence of mono- or di-substituted impurities in the final product.

ParameterConditionRationale for Selectivity and Yield
Temperature0 °C to 25 °CLow initial temperature controls the exothermic reaction with the highly reactive phosphoryl halide, minimizing byproduct formation. Gradual warming ensures the reaction goes to completion.
SolventAnhydrous TolueneAn inert, aprotic solvent prevents side reactions. Its boiling point allows for a range of temperatures, and it effectively dissolves the organic reactants.
BaseTriethylamineEffectively neutralizes the HCl byproduct, driving the reaction forward. Its solubility in toluene and the precipitation of its hydrochloride salt simplify workup.
Reactant Ratio (Thiol:Alcohol:POCl₃)2.0 : 1.0 : 1.0Precise stoichiometry is crucial to favor the formation of the desired S,S-dipropyl O-methyl product over other possible substitution patterns.

Novel and Green Chemistry Approaches in Phosphorotrithioate Synthesis

In response to the growing need for sustainable chemical manufacturing, new synthetic methodologies are being developed that prioritize environmental-friendliness, atom economy, and safety.

Atom-Economical Synthesis from White Phosphorus

A significant advancement in green chemistry is the direct utilization of white phosphorus (P₄), the elemental form of the atom, for the synthesis of organophosphorus compounds. nih.gov This approach bypasses the need to first convert P₄ into hazardous intermediates like phosphorus trichloride (B1173362) (PCl₃). rsc.org

The direct synthesis of phosphorotrithioates from white phosphorus involves reacting P₄ with thiols and an oxidant (often air) in the presence of a base. researchgate.net The reaction proceeds through the cleavage of the P-P bonds in the tetrahedral P₄ molecule and subsequent formation of P-S bonds. This method is highly atom-economical as it incorporates the phosphorus atom directly into the final product with minimal waste. rsc.orgresearchgate.net For this compound, this would involve a one-pot reaction of P₄, propanethiol, and methanol under basic, oxidative conditions. These reactions are often operationally simple and can be adapted for large-scale preparation. rsc.org

Catalytic Methodologies for P-S Bond Construction

The use of transition metal catalysis has revolutionized the formation of chemical bonds, and P-S bond construction is no exception. Catalytic methods offer milder reaction conditions, lower energy consumption, and greater efficiency compared to stoichiometric reactions.

Prominent catalytic systems include:

Copper-Catalyzed Reactions: Copper catalysts, often in the form of copper(I) or copper(II) salts, are effective in mediating the cross-coupling of P-H compounds with various sulfur sources. organic-chemistry.orgacs.orgacs.org For instance, copper can catalyze the reaction between a dialkyl phosphite, a thiol, and an oxidant to form the P-S bond. These methods are attractive due to the low cost and low toxicity of copper. researchgate.net

Nickel-Catalyzed Coupling: Nickel catalysts have also been shown to promote the oxidative coupling of thiols and phosphonates to form phosphorothioates. organic-chemistry.org The addition of co-catalysts can dramatically enhance the efficiency of these systems. organic-chemistry.org

Palladium-Catalyzed Dehydrogenative Phosphorylation: Palladium catalysts can facilitate the coupling of thiols with H-phosphonates and other P(O)-H compounds, providing a versatile route to phosphorothioates. organic-chemistry.orgorganic-chemistry.org

These catalytic approaches represent a key area of modern organophosphorus chemistry, aligning with the principles of green chemistry by reducing waste and avoiding harsh reagents. organic-chemistry.org

Catalyst SystemReactantsKey Advantages
Copper(I) or Copper(II) saltsP(O)-H compounds, Thiols, Elemental SulfurLow cost, low toxicity, mild reaction conditions, broad substrate scope. acs.orgresearchgate.net
Nickel(II) acetate (B1210297) with co-catalyst (e.g., Y(OTf)₃)Thiols, Phosphonates, Oxygen (oxidant)High catalytic efficiency, utilizes air as a green oxidant. organic-chemistry.org
Palladium complexesThiols, H-phosphonates, H-phosphinatesHigh functional group tolerance, provides access to chiral compounds. organic-chemistry.orgorganic-chemistry.org

Synthesis of Structurally Modified and Labeled Analogues for Mechanistic Investigations

General Approaches for Isotopic Labeling

Isotopic labeling is a powerful technique for tracing the metabolism and environmental degradation of pesticides. Common isotopes used in these studies include Carbon-14 (¹⁴C), Hydrogen-3 (³H), Phosphorus-32 (³²P), and Sulfur-35 (³⁵S). The synthesis of a labeled version of this compound would likely involve the introduction of a labeled precursor at a suitable stage in the synthetic route.

For instance, in the case of the structurally similar pesticide Ethoprophos (B1671620) (O-Ethyl S,S-dipropyl phosphorodithioate), studies have utilized ¹⁴C-labeled forms to investigate its behavior in soil. nih.gov The synthesis of ¹⁴C-labeled this compound could potentially be achieved by using [¹⁴C]-methanol or [¹⁴C]-propanethiol as starting materials in a synthetic scheme analogous to the general synthesis of phosphorotrithioates.

Hypothetical Labeling Strategies for this compound:

IsotopeLabeled PrecursorPotential Labeled PositionPurpose of Labeling
¹⁴C[¹⁴C]-MethanolO-C H₃Tracing the methoxy (B1213986) group and its metabolites.
¹⁴C[¹⁴C]-PropanethiolS-C H₂CH₂CH₃Following the propylthio groups and their fate.
³²PPCl₃ or P(S)Cl₃O=P (S-propyl)₂(O-methyl)Investigating phosphorylation of biological targets.
³⁵SElemental Sulfur (³⁵S) or Na₂³⁵SP=S or S-propylTracking the sulfur atoms through metabolic and environmental pathways.

Synthesis of Structurally Modified Analogues

The synthesis of structurally modified analogues can help in understanding structure-activity relationships and identifying the key functional groups responsible for biological activity. Modifications could include altering the length of the alkyl chains, substituting the alkyl groups with other functional moieties, or replacing the oxygen and sulfur atoms.

General synthetic methodologies for S-alkyl phosphorothioates and phosphorodithioates often involve the reaction of a phosphorus pentasulfide (P₄S₁₀) or a thiophosphoryl chloride derivative with appropriate alcohols and thiols. rsc.org By varying these starting materials, a range of analogues can be produced. For example, reacting thiophosphoryl chloride with methanol and different alkanethiols would yield a series of O-methyl S,S-dialkyl phosphorotrithioates with varying S-alkyl chains.

Potential Structural Modifications of this compound and Their Rationale:

ModificationPotential Synthetic PrecursorsRationale for Investigation
Variation of the O-Alkyl GroupDifferent alcohols (e.g., ethanol, propanol)To study the influence of the alkoxy group on biological activity and selectivity.
Variation of the S-Alkyl GroupsDifferent alkanethiols (e.g., ethanethiol, butanethiol)To investigate the effect of the size and lipophilicity of the S-alkyl chains on target interaction and metabolism.
Introduction of Functional GroupsFunctionalized alcohols or thiolsTo explore targeted delivery or alter physicochemical properties.
Isosteric ReplacementsSelenophosphorus reagentsTo probe the role of the sulfur atoms in the compound's mechanism of action.

While direct experimental data for this compound is limited, the established chemistry of organophosphorus compounds provides a solid foundation for the rational design and synthesis of such analogues for mechanistic studies. The insights gained from studying these modified and labeled compounds would be invaluable in developing a comprehensive understanding of the chemical and biological properties of this compound.

Advanced Analytical Methodologies for Research and Elucidation

Spectroscopic Techniques for Structural Characterization of O-Methyl S,S-dipropyl Phosphorotrithioate and its Derivatives

Spectroscopic methods are fundamental in determining the precise molecular structure of this compound. By examining the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic connectivity and identify key functional groups, providing an unambiguous structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organophosphorus compounds. datapdf.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H NMR: Proton NMR would be used to identify the chemical environment of the hydrogen atoms within the O-methyl and S-dipropyl groups. The methoxy (B1213986) (O-CH₃) protons would appear as a distinct singlet, while the propyl (S-CH₂-CH₂-CH₃) groups would show more complex splitting patterns (triplets and sextets) due to spin-spin coupling between adjacent protons. The integration of these signals would confirm the ratio of protons in the molecule.

¹³C NMR: This technique maps the carbon skeleton of the molecule. Each carbon atom in the methyl and propyl groups would produce a unique signal, with its chemical shift indicating its bonding environment (e.g., attached to oxygen versus sulfur).

³¹P NMR: As a highly selective and sensitive technique for phosphorus-containing compounds, ³¹P NMR is particularly powerful. researchgate.netresearchgate.net this compound would produce a single resonance in a characteristic chemical shift region for phosphorotrithioates. researchgate.net The ³¹P nucleus couples with nearby protons (in the O-methyl and S-propyl groups), and observing these couplings can provide definitive evidence for the structure around the phosphorus center. huji.ac.il For quantitative analysis, inverse gated decoupling can be used to obtain accurate integrations. huji.ac.il

Illustrative NMR Data for a Phosphorotrithioate Structure
NucleusExpected Chemical Shift Range (ppm)Expected MultiplicityKey Structural Information Provided
³¹PHighly variable, specific to phosphorotrithioatesSinglet (decoupled) or Multiplet (coupled)Confirms phosphorus chemical environment
¹H (O-CH₃)~3.5 - 4.0Singlet or Doublet (if coupled to ³¹P)Identifies the methoxy group attached to phosphorus
¹H (S-CH₂)~2.8 - 3.2MultipletIdentifies propyl groups attached to sulfur
¹³C (O-CH₃)~50 - 60SingletConfirms the methoxy carbon
¹³C (S-CH₂)~30 - 40SingletConfirms the propyl carbons attached to sulfur

Mass Spectrometry (MS) for Investigating Transformation Products and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of molecules, providing information on molecular weight and elemental composition. auburn.edu When coupled with techniques like gas or liquid chromatography, it is invaluable for identifying the parent compound and its transformation or degradation products. auburn.edutandfonline.com

In the analysis of this compound, electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) could be employed. tandfonline.com Under MS conditions, the molecule undergoes predictable fragmentation, creating a unique mass spectrum that serves as a chemical fingerprint. Common fragmentation pathways for organophosphorus pesticides involve the cleavage of the P-S, P-O, and S-C bonds. youtube.com Studying these pathways is crucial for identifying unknown metabolites or environmental degradation products, as they often retain a core part of the original structure. auburn.edu For instance, the loss of a propyl group (C₃H₇) or a thiopropyl group (SC₃H₇) would be expected fragmentation events. Tandem mass spectrometry (MS/MS) can further isolate a specific ion and fragment it again to provide even more detailed structural information, which is essential for differentiating isomers and confirming the identity of trace-level residues. tandfonline.comresearchgate.net

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. iitm.ac.in

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. For this compound, characteristic absorption bands would be expected for P-O-C (alkoxy group), C-H (alkyl groups), and P=O or P=S bonds. The presence and position of a P=S (thion) versus a P=O (oxon) stretch are particularly diagnostic in identifying the parent compound and its oxidative metabolites.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). It is particularly sensitive to non-polar bonds and symmetric vibrations. irdg.org For this compound, the S-S and P-S bonds would likely produce distinct Raman signals. irdg.org A strong Raman band between 600 and 700 cm⁻¹ is often characteristic of molecules with P=S bonds. irdg.org These techniques are valuable for confirming the presence of key functional groups and monitoring chemical transformations that involve these groups. mdpi.com

Chromatographic Separation and Detection Techniques for Research Applications

Chromatography is essential for separating this compound from complex mixtures, such as environmental or biological samples, prior to its detection and quantification. The choice of chromatographic technique depends on the compound's volatility and polarity.

Gas Chromatography (GC) with Specialized Detectors (e.g., FPD, MS) for Trace Analysis

Gas chromatography (GC) is a premier technique for analyzing volatile and semi-volatile compounds like many organophosphorus pesticides. drawellanalytical.com The compound is vaporized and separated based on its boiling point and interaction with a stationary phase inside a capillary column. cromlab-instruments.es

Flame Photometric Detector (FPD): The FPD is a highly selective and sensitive detector for sulfur- or phosphorus-containing compounds. When the separated compounds exit the GC column and are burned in a hydrogen-rich flame, phosphorus and sulfur atoms emit light at specific wavelengths (526 nm for P and 394 nm for S). By using a filter for the phosphorus emission, the FPD provides excellent selectivity for this compound, minimizing interference from other co-extracted compounds. iaea.orgthaiscience.infonih.gov

Mass Spectrometry (MS) Detector: Coupling GC with a mass spectrometer (GC-MS) combines the powerful separation of GC with the definitive identification capabilities of MS. cromlab-instruments.esscirp.orgscirp.org As the compound elutes from the column, it is ionized and fragmented, and the resulting mass spectrum is used for positive identification and quantification. scirp.org GC-MS is a standard method for the multi-residue analysis of pesticides in various samples. nih.gov

Typical GC Parameters for Organophosphorus Pesticide Analysis
ParameterTypical Setting/ValuePurpose
ColumnLow-polarity capillary column (e.g., 5% phenyl polysiloxane)Separates compounds based on boiling point and polarity. cromlab-instruments.es
Injection ModeSplitlessMaximizes the amount of analyte reaching the column for trace analysis. cromlab-instruments.es
Carrier GasHelium or HydrogenTransports the analyte through the column.
DetectorFPD (P-mode) or MSProvides selective and sensitive detection of the target compound. drawellanalytical.comnih.gov
Temperature ProgramRamped oven temperature (e.g., 100°C to 280°C)Ensures separation of compounds with different volatilities. thaiscience.info

Liquid Chromatography (LC) Coupled with Mass Spectrometry (LC-MS/MS) for Complex Matrix Analysis

For organophosphorus compounds that are more polar, thermally unstable, or have higher molecular weights, liquid chromatography (LC) is the preferred separation method. nih.gov LC is particularly effective for analyzing transformation products that are more hydrophilic than the parent compound.

Coupling LC with tandem mass spectrometry (LC-MS/MS) provides an exceptionally sensitive and selective analytical platform for complex samples. nih.gov The initial mass spectrometer (MS1) selects the specific molecular ion for this compound, which is then fragmented in a collision cell. A second mass spectrometer (MS2) analyzes the resulting fragment ions. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, allowing for accurate quantification at very low levels even in challenging matrices like food or biological fluids. technologynetworks.com The use of hydrophilic interaction liquid chromatography (HILIC) can be beneficial for retaining and separating highly polar metabolites. amazonaws.com

Method Development and Validation for Quantitative Analysis in Research Matrices

The quantitative determination of this compound in complex research matrices necessitates the development and validation of sensitive and selective analytical methodologies. Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are the techniques of choice for the analysis of organophosphate compounds due to their volatility and the need for high sensitivity. hh-ra.orgresearchgate.net The development of such methods involves a systematic optimization of sample preparation, chromatographic separation, and detection parameters, followed by a rigorous validation process to ensure the reliability of the generated data.

A common approach for the extraction of this compound from solid matrices like soil or sediment involves solid-liquid extraction (SLE) or more advanced techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). nih.gov For aqueous samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are frequently employed to isolate and concentrate the analyte prior to instrumental analysis. nih.govnih.gov The choice of extraction solvent and cleanup steps is critical to minimize matrix interference and achieve high recovery rates.

Following extraction, the instrumental analysis is typically performed using GC coupled with a mass spectrometer (GC-MS or GC-MS/MS) or a selective detector such as a flame photometric detector (FPD). nih.gov The use of tandem mass spectrometry (MS/MS) enhances selectivity and reduces background noise, which is particularly important for complex matrices. nih.gov Chromatographic conditions, including the choice of the analytical column, temperature programming, and carrier gas flow rate, are optimized to achieve good separation of the target analyte from other co-extracted compounds.

Method validation is a critical step to demonstrate that the analytical method is suitable for its intended purpose. npra.gov.my This process involves the evaluation of several key parameters as outlined by international guidelines, such as those from the European Commission's Directorate-General for Health and Food Safety (DG SANTE). nih.govmdpi.com These parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (as recovery), precision (as relative standard deviation, RSD), and selectivity.

Detailed Research Findings

Research efforts have focused on developing robust methods for the trace-level quantification of organophosphate pesticides in various environmental and biological samples. While specific studies solely dedicated to this compound are limited, the general methodologies developed for analogous compounds are directly applicable.

For instance, a hypothetical study on the determination of this compound in agricultural soil could employ a QuEChERS-based extraction followed by GC-MS/MS analysis. The validation of such a method would involve assessing the parameters mentioned above. The linearity of the method is typically evaluated over a relevant concentration range, with a correlation coefficient (R²) greater than 0.99 indicating a good linear relationship between the concentration and the instrument response. nih.gov

The sensitivity of the method is defined by the LOD and LOQ. The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. researchgate.net These are often determined based on the signal-to-noise ratio (S/N) of the analytical signal, typically 3 for LOD and 10 for LOQ. npra.gov.my

Accuracy is assessed by performing recovery experiments at different concentration levels. chemijournal.com A known amount of the analyte is spiked into a blank matrix, and the percentage of the analyte recovered after the entire analytical procedure is calculated. Acceptable recovery values are typically within the range of 70-120%. chemijournal.com

Precision is a measure of the repeatability of the method and is expressed as the relative standard deviation (RSD) of replicate measurements. researchgate.net It is usually evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). nih.gov An RSD value below 20% is generally considered acceptable for trace analysis. chemijournal.com

The following data tables present hypothetical yet representative validation data for a quantitative analytical method for this compound in a soil matrix, based on typical performance characteristics of similar analytical methods for organophosphate pesticides.

Data Tables

Table 1: Linearity and Sensitivity of the Analytical Method

ParameterValue
Linearity Range (µg/kg)1 - 100
Correlation Coefficient (R²)> 0.995
Limit of Detection (LOD) (µg/kg)0.3
Limit of Quantification (LOQ) (µg/kg)1.0

This interactive table summarizes the linearity and sensitivity parameters of the developed analytical method.

Table 2: Accuracy and Precision of the Analytical Method

Spiking Level (µg/kg)Mean Recovery (%)Intra-day Precision (RSD, n=5, %)Inter-day Precision (RSD, n=15, %)
1.0 (LOQ)95.28.512.3
10.098.76.29.8
50.0101.54.87.5

This interactive table presents the accuracy (as mean recovery) and precision (as relative standard deviation) of the method at different spiking levels.

Environmental Transformation and Degradation Pathways of O Methyl S,s Dipropyl Phosphorotrithioate

Hydrolytic Degradation Mechanisms and Kinetics in Aquatic Systems

Hydrolysis is a primary mechanism for the abiotic degradation of organophosphate pesticides in aquatic environments. The cleavage of ester or thioester bonds in the O-Methyl S,S-dipropyl phosphorotrithioate molecule is influenced by the pH of the surrounding water.

The rate of hydrolysis of organophosphate triesters is significantly dependent on pH. nih.gov Generally, these compounds exhibit greater stability in neutral and weakly acidic conditions, while hydrolysis is accelerated in alkaline (basic) media. nih.gov For analogous organophosphate triesters, studies have shown that significant degradation occurs as the pH progresses from neutral to basic conditions. nih.gov At a pH of 13, many organophosphate triesters degrade with half-lives ranging from hours to days. nih.gov

Table 1: Expected pH-Dependent Hydrolysis of this compound
pHExpected Rate of HydrolysisAnticipated Half-Life (t1/2)
5SlowMonths to Years
7ModerateWeeks to Months
9RapidDays to Weeks

The hydrolysis of this compound is expected to proceed through the cleavage of the P-S (phosphorothioate) bonds. This process would likely result in the formation of O-Methyl S-propyl phosphorothioic acid and propanethiol as primary metabolites. Further hydrolysis could lead to the formation of phosphoric acid and additional propanethiol. Studies on similar organophosphate compounds have identified the corresponding dialkyl or aryl phosphate (B84403) derivatives as major hydrolytic degradation products. nih.gov

Photolytic Degradation under Simulated Environmental Conditions

Photolysis, or the degradation of chemical compounds by light, is another significant pathway for the transformation of pesticides in the environment. The presence of ultraviolet (UV) radiation in sunlight can induce photochemical reactions that break down the molecular structure of this compound.

The phototransformation of organophosphate pesticides is initiated by the absorption of energy from UV light. nih.gov This can lead to the transformation of the pesticide's chemical structure into an excited state, which can then undergo various reactions such as homolysis, heterolysis, and photoionization. nih.gov The rate of photolysis is influenced by factors such as the intensity of UV radiation, the wavelength of light, and the presence of photosensitizing agents in the water. nih.gov For many organophosphorus pesticides, photodegradation follows apparent first-order kinetics.

The photodegradation of organothiophosphate pesticides can involve several transformation pathways, including oxidation, isomerization, and hydrolysis. researchgate.net For this compound, exposure to UV radiation in the presence of oxygen could lead to the oxidation of the sulfur atoms, forming oxon analogues. Isomerization to a compound with a P=O bond and S-alkylation is also a possible phototransformation pathway observed for similar pesticides. researchgate.net The photolytic process can also lead to the cleavage of the P-S bonds, resulting in metabolites similar to those formed during hydrolysis.

Biotransformation in Environmental Microbiological Systems

Microbial degradation is a crucial process in the breakdown of organophosphate pesticides in soil and water. Various microorganisms, including bacteria and fungi, have been shown to utilize these compounds as a source of nutrients, leading to their detoxification and mineralization. imrpress.combbrc.in

The primary mechanism of microbial degradation of organophosphates is enzymatic hydrolysis. oup.com Enzymes such as phosphotriesterases, produced by a wide range of microorganisms, can catalyze the hydrolysis of the P-O and P-S bonds in these pesticides. issas.ac.cnresearchgate.net This enzymatic cleavage is often the initial and rate-limiting step in the biodegradation pathway. oup.com Following the initial hydrolysis, the resulting metabolites can be further utilized by microorganisms as sources of carbon, phosphorus, and sulfur. While specific microbial degradation studies on this compound are limited, the general pathways for organothiophosphate pesticides involve the breaking of the ester linkages, leading to less toxic and more biodegradable products. bbrc.in

Microbial Degradation Pathways and Enzyme Involvement

The microbial degradation of organophosphorus compounds like this compound is a critical process in their detoxification and removal from the environment. oup.comnih.gov The primary enzymatic reactions involved are hydrolysis, oxidation, alkylation, and dealkylation. oup.com Hydrolysis of the P-O-alkyl and P-O-aryl bonds is considered the most significant initial step in the detoxification of many organophosphorus pesticides. oup.com

While specific degradation pathways for this compound are not extensively detailed in publicly available literature, the degradation of its close structural analog, ethoprophos (B1671620) (O-ethyl S,S-dipropyl phosphorodithioate), provides significant insights. Studies on ethoprophos have shown that its biodegradation is initiated by the removal of an S-propyl moiety. nih.govresearchgate.net This cleavage is a key step in the breakdown of the molecule.

Enzymes such as phosphotriesterases (PTEs) and organophosphate hydrolases (OPH) are known to catalyze the hydrolysis of a wide range of organophosphorus compounds. nih.govnih.gov These enzymes typically target the ester bonds, leading to the formation of less toxic, more water-soluble metabolites. For phosphorotrithioates, the cleavage of the P-S bond is a critical step. The degradation of analogous compounds like acephate (B21764) and methamidophos (B33315) involves the breaking of P-S, P-O, and P-N bonds, mediated by enzymes like PTE and phosphoamide hydrolase. nih.govfrontiersin.org Following initial hydrolysis, the resulting metabolites can be further utilized by microorganisms as sources of carbon, phosphorus, or sulfur. The ultimate degradation can lead to the formation of inorganic phosphate, sulfate, and carbon dioxide.

The degradation of profenofos (B124560), another organophosphate with a propylthio group, by the fungus Aspergillus sydowii resulted in the formation of O,O-diethyl S-propylphosphorothioate, indicating the cleavage of the bond to the phenolic group while retaining the S-propyl group in the intermediate. nih.gov This suggests that the initial point of enzymatic attack can vary depending on the specific compound and the microorganisms involved.

Role of Specific Microorganisms in Phosphorotrithioate Catabolism

A diverse range of microorganisms, including bacteria and fungi, have been identified with the capability to degrade organophosphorus pesticides. researchgate.net Several bacterial species have been specifically isolated for their ability to degrade ethoprophos, a close analog of this compound. These findings suggest that similar microbial populations are likely involved in the catabolism of this compound.

Bacterial strains capable of degrading ethoprophos have been isolated from agricultural soils, particularly from areas with a history of pesticide application. aloki.hu This indicates that microbial communities can adapt to the presence of these compounds and develop the necessary catabolic pathways for their degradation.

Table 1: Microorganisms Involved in the Degradation of Ethoprophos

Microorganism TypeGenus/SpeciesKey FindingsReference
BacteriumPseudomonas putidaIsolated from soil and able to utilize ethoprophos as a sole carbon source. Degrades the compound by removing the S-propyl moiety. nih.govresearchgate.net
BacteriumBacillus badiusIsolated from riparian zones and demonstrated the ability to degrade ethoprophos. aloki.hu
BacteriumSerratia liquefaciensIsolated from riparian zones and showed ethoprophos degradation capabilities. aloki.hu
BacteriumKlebsiella aerogenesAn isolated strain from a riparian zone that can degrade ethoprophos. aloki.hu
BacteriumStenotrophomonas pavaniiIsolated from a riparian environment and found to be capable of degrading ethoprophos. aloki.hu
BacteriumAcinetobacter seifertiiDemonstrated superior degradation efficiency among several isolates from riparian zones. aloki.hu
BacteriumSphingomonas paucimobilisCapable of rapidly degrading ethoprophos. nih.gov
BacteriumFlavobacterium sp.Isolated from soil and showed the ability to metabolize ethoprophos. nih.gov
FungusAspergillus flavusShowed the potential to degrade ethoprophos in in-vitro studies. researchgate.net
FungusFusarium oxysporumDemonstrated the ability to degrade ethoprophos. researchgate.net

The degradation efficiency of these microorganisms can be influenced by environmental factors such as the concentration of the pesticide and the availability of other carbon sources. For instance, the degradation capabilities of several isolated strains were enhanced by the addition of glucose. aloki.hu

Sorption, Desorption, and Mobility Dynamics in Environmental Compartments

The movement and distribution of this compound in the environment are governed by its interactions with soil and sediment components, which in turn influence its bioavailability for microbial degradation and potential for transport to water bodies.

Interaction with Soil and Sediment Components

The sorption of pesticides to soil particles is a key process that can retard their movement and may also affect their persistence by protecting them from microbial degradation. orst.edu For ethoprophos, its adsorption in soil has been shown to increase with a higher content of soil organic matter. nih.gov The primary interaction between ethoprophos and soil surfaces is through hydrophobic bonding, and the adsorption process is largely reversible. nih.gov

The soil organic carbon-water (B12546825) partition coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil organic carbon. For ethoprophos, Koc values have been reported to be in a range that classifies it as having medium soil mobility. nih.gov The log octanol-water partition coefficient (log Pow) for ethoprophos is 2.99, which suggests a moderate potential for partitioning into organic phases. herts.ac.ukfao.org

The mobility of organophosphorus pesticides in soil is also influenced by their water solubility. Ethoprophos has a relatively high water solubility, which, in combination with its moderate sorption, suggests a potential for leaching under certain conditions. herts.ac.uk Studies on the organophosphate dimethoate, which is also polar and has high water solubility, have shown that its sorption is well-described by the Freundlich model, with sorption efficiency increasing with organic matter content. nih.gov

Modeling Environmental Partitioning and Transport

Mathematical models are valuable tools for predicting the environmental fate and transport of pesticides. mdpi.com Models such as HYDRUS-1D and MACRO 5.2 are used to simulate the movement of water and solutes, including pesticides, through soil profiles. mdpi.comunina.it These models incorporate key processes such as advection, dispersion, sorption, and degradation to predict the potential for a pesticide to leach into groundwater or move into surface water via runoff.

These models can be categorized as chromatographic, which describe water and solute transport using the Richards equation and the convection-dispersion-diffusion equation, or as dual-porosity models like MACRO 5.2, which differentiate between micropore and macropore flow. mdpi.com The latter can be particularly important in structured soils where preferential flow through macropores can lead to rapid transport of pesticides.

The parameterization of these models requires data on the pesticide's properties, such as its degradation rate and sorption coefficients (Kd or Koc), as well as soil hydraulic properties. mdpi.com For instance, the Groundwater Ubiquity Score (GUS), an empirical model, uses a pesticide's soil half-life and Koc to estimate its potential to move towards groundwater. orst.edu

Mechanistic Studies of Biochemical Interactions Non Clinical Focus

Enzymatic Hydrolysis by Esterases and Hydrolases

The primary route for the detoxification of many organophosphorus compounds is through enzymatic hydrolysis, a process catalyzed by a diverse group of enzymes known as esterases and hydrolases. Among these, phosphotriesterases (PTEs) are particularly efficient in cleaving the ester bonds of organophosphates. biotechrep.ir These enzymes are found in a wide range of organisms, from bacteria to mammals, and play a crucial role in the breakdown of xenobiotics. nih.gov The hydrolysis of organophosphates by these enzymes typically involves the nucleophilic attack on the phosphorus center, leading to the cleavage of a P-O, P-S, or P-F bond. nih.gov

Kinetic Characterization of O-Methyl S,S-dipropyl Phosphorotrithioate as a Substrate

To illustrate the range of activities of phosphotriesterases, the following table presents kinetic parameters for the hydrolysis of various organophosphate substrates by a mutant of the phosphotriesterase from Brevundimonas diminuta.

SubstrateKm (mM)kcat (min-1)kcat/Km (M-1min-1)
Echothiophate2.6 ± 0.253,400(2.6 ± 1.6) x 107
Malathion--1 x 107
Sp(VX)--5.1 x 107
Sp(VR)--1.2 x 107
Data for a multiple mutant of Brevundimonas diminuta PTE capable of hydrolyzing P-S bonds. nih.gov

Substrate Specificity and Catalytic Mechanisms of Phosphotriesterases

Phosphotriesterases exhibit a remarkably broad substrate specificity, enabling them to hydrolyze a wide array of organophosphorus compounds. tamu.edu This versatility is attributed to the architecture of their active site, which features three hydrophobic pockets of varying sizes: a small pocket, a large pocket, and a leaving group pocket. nih.gov These pockets can accommodate a diverse range of alkyl and aryl substituents attached to the phosphorus center. nih.gov This structural feature suggests that this compound, with its methyl and two S-propyl groups, could likely fit within the active site of a phosphotriesterase.

The catalytic mechanism of phosphotriesterases involves a binuclear metal center, typically containing two zinc ions, which plays a crucial role in catalysis. nih.gov The phosphoryl oxygen of the organophosphate substrate coordinates to one of the metal ions, which polarizes the P-O bond and facilitates a nucleophilic attack by a hydroxide (B78521) ion bridged between the two metal ions. nih.gov This attack leads to the formation of a pentavalent intermediate, which then collapses to release the products. Notably, phosphotriesterases are capable of cleaving phosphorus-sulfur (P-S) bonds, a critical feature for the hydrolysis of compounds like this compound. tamu.edu

Molecular Basis of Enzyme-Ligand Interactions

The interaction between an organophosphate substrate and the active site of a phosphotriesterase is a highly specific and dynamic process. The initial binding of the substrate is guided by hydrophobic interactions between the ester groups of the substrate and the corresponding hydrophobic pockets within the enzyme's active site. nih.gov The precise positioning of the substrate within the active site is critical for efficient catalysis.

Computational modeling and structural studies have provided detailed insights into these interactions. The substrate is oriented in such a way that the phosphorus center is positioned in close proximity to the activated water molecule (hydroxide ion) that will act as the nucleophile. dtic.mil The binuclear metal center not only activates the substrate but also stabilizes the transition state of the reaction. nih.gov Perturbations to the amino acid residues lining the active site pockets can significantly impact the enzyme's substrate specificity and catalytic efficiency, highlighting the intricate nature of these molecular interactions. nih.gov

Oxidative Biotransformation Pathways in In Vitro Systems

In addition to hydrolysis, organophosphorus compounds can undergo oxidative biotransformation, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.net These enzymes are predominantly found in the liver and are responsible for the metabolism of a vast array of xenobiotics. researchgate.net In vitro systems, such as liver microsomes, are invaluable tools for studying these metabolic pathways. researchgate.net

Role of Cytochrome P450 Enzymes in Metabolism

Cytochrome P450 enzymes catalyze a variety of oxidative reactions, including hydroxylation, dealkylation, and desulfuration. nih.govmdpi.com In the context of phosphorothioate (B77711) and phosphorodithioate (B1214789) pesticides, a key metabolic pathway is oxidative desulfuration. This process involves the conversion of the P=S bond to a P=O bond, often resulting in a more potent acetylcholinesterase inhibitor. researchgate.net

While the specific CYP isoforms involved in the metabolism of this compound have not been identified, studies on other organophosphates have implicated various CYPs, including CYP1A2, CYP2B6, CYP2C19, and CYP3A4. researchgate.net The metabolism of organophosphates by CYPs can lead to either bioactivation or detoxification, depending on the specific compound and the reaction catalyzed.

Identification of Oxidative Metabolites

Direct experimental identification of the oxidative metabolites of this compound is not available in the current body of literature. However, insights can be gleaned from the metabolic pathways of structurally similar compounds. For instance, the metabolism of Ethoprophos (B1671620) (O-Ethyl S,S-dipropyl phosphorodithioate) in rats has been shown to involve the dealkylation of one or both of the S-propyl groups. This suggests that a similar dealkylation process could occur for this compound.

Based on this analogy, potential oxidative metabolites of this compound are proposed in the following table. It is important to note that these are hypothetical metabolites and require experimental verification.

Parent CompoundPotential Oxidative MetaboliteMetabolic Reaction
This compoundO-Methyl S-propyl phosphorotrithioateS-dealkylation
This compoundO-Methyl phosphorotrithioateDi-S-dealkylation
This compoundO-Methyl S,S-dipropyl phosphorodithioateOxidative desulfuration of one S-propyl group

Further research utilizing in vitro systems with liver microsomes and advanced analytical techniques is necessary to definitively identify the oxidative metabolites of this compound and to fully elucidate its biotransformation pathways.

Interactions with Other Biochemical Systems in Research Contexts

In non-clinical research, organophosphorus compounds are valuable tools for probing biochemical systems. Their interactions are primarily dictated by the physicochemical properties of the central phosphorus atom and the nature of the organic groups attached to it. For this compound, the presence of a methyl group, two propylthio groups, and the phosphorotrithioate core defines its potential for interaction with various biomolecules.

Non-Covalent Binding to Biomolecules (e.g., proteins, lipids) for Research Probes

Currently, there is a lack of specific research literature detailing the non-covalent binding of this compound to biomolecules or its use as a research probe. However, the principles of such interactions can be understood from studies on analogous organophosphorus pesticides.

The binding of small, relatively nonpolar molecules like organophosphorus compounds to proteins is often driven by non-covalent forces. The most significant of these is typically the hydrophobic interaction. researchgate.netlibretexts.orgyoutube.com The two S-propyl groups of this compound provide a significant nonpolar surface area, which would be expected to favorably interact with hydrophobic pockets or domains within proteins, such as serum albumins. researchgate.netnih.govmdpi.com

Studies on other organophosphorus pesticides, such as profenofos (B124560) and chlorpyrifos, have demonstrated their ability to bind to serum albumin, a major transport protein in the blood. researchgate.netnih.gov This binding is predominantly hydrophobic, involving interactions between the alkyl and/or aryl groups of the pesticide and the nonpolar amino acid residues within specific binding sites of the albumin protein (e.g., Sudlow's site I). researchgate.net In addition to hydrophobic interactions, other non-covalent forces like van der Waals forces contribute to the stability of the protein-ligand complex. youtube.com

While covalent interactions are the hallmark of organophosphate toxicity (e.g., binding to acetylcholinesterase), these non-covalent binding events are critical for understanding the compound's distribution, sequestration, and potential to interfere with the function of non-target proteins. mdpi.comnih.gov For instance, the non-covalent binding of a compound to a protein can alter the protein's conformation and function or affect the transport and availability of other endogenous or exogenous substances. researchgate.netmdpi.com

Comparative Biochemical Studies with Related Organophosphorus Compounds

Comparative studies are essential for understanding the structure-activity relationships (SAR) that govern how subtle changes in a molecule's architecture influence its biochemical interactions. nih.govresearchgate.net Although direct comparative studies featuring this compound are not available, a comparison with its close structural analogue, Ethoprophos (O-Ethyl S,S-dipropyl phosphorodithioate), and other related compounds can provide valuable insights.

The key structural differences between this compound and Ethoprophos are:

The O-Alkyl Group : Methyl vs. Ethyl.

The Thioate Core : Phosphorotrithioate (likely P=S) vs. Phosphorodithioate (P=O).

The change from an O-ethyl group (in Ethoprophos) to an O-methyl group would slightly decrease the molecule's size and hydrophobicity. In studies of other organophosphates, such as fenitrothion (B1672510) analogues, the length of the alkyl chain on the phosphoester has been shown to influence receptor binding affinity, with antagonist activity sometimes decreasing as the alkyl chain length increases. researchgate.net

The difference in the phosphorus core is also significant. Most organophosphorus insecticides with a P=S (thion) bond require metabolic bioactivation by cytochrome P450 enzymes to their P=O (oxon) analogue, which is a much more potent inhibitor of acetylcholinesterase. neptjournal.com Compounds with a P=O bond are typically more reactive. researchgate.netneptjournal.com The phosphorotrithioate structure of the subject compound suggests a P=S bond, implying it would likely require bioactivation to exert potent anticholinesterase activity, similar to other thionophosphates. nih.gov

The table below presents a structural comparison of this compound with related, well-studied organophosphorus compounds to highlight the differences that would be relevant in comparative biochemical studies.

Compound NameO-Alkyl GroupS-Alkyl GroupsPhosphorus CoreCAS Number
This compoundMethylS,S-dipropylPhosphorotrithioateNot Available
EthoprophosEthylS,S-dipropylPhosphorodithioate13194-48-4
ProfenofosEthylS-propylPhosphorothioate41198-08-7
ChlorpyrifosDiethyl (O,O-diethyl)NonePhosphorothioate2921-88-2

These structural variations are central to SAR studies, which aim to correlate specific molecular features with biochemical activity, be it enzyme inhibition, receptor binding, or metabolic stability. nih.gov

Computational Chemistry and Molecular Modeling in Phosphorotrithioate Research

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental in computational chemistry for investigating the intrinsic properties of a molecule at the atomic and electronic levels. nih.gov These methods, such as Density Functional Theory (DFT), solve approximations of the Schrödinger equation to provide insights into molecular structure, stability, and reactivity. mdpi.com

Conformational Analysis and Energetics

Conformational analysis is a computational technique used to identify the stable three-dimensional arrangements (conformers) of a molecule and to determine their relative energies. For a flexible molecule like O-Methyl S,S-dipropyl phosphorotrithioate, with several rotatable single bonds, this analysis would be crucial for understanding its preferred shapes.

The process involves systematically rotating the bonds and calculating the potential energy of each resulting geometry. This energy landscape allows researchers to identify low-energy, stable conformers and the energy barriers between them. While this is a standard approach, specific studies detailing the conformational preferences and energy profiles of this compound are not available in the reviewed scientific literature.

Electronic Structure and Reactivity Prediction

Quantum chemical calculations can elucidate the electronic structure of a molecule, which governs its chemical behavior. Key parameters derived from these calculations include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

These parameters serve as powerful reactivity predictors. For instance, the locations of the HOMO and LUMO can suggest sites susceptible to electrophilic and nucleophilic attack, respectively. Although these methods are widely applied to organophosphorus compounds to predict their reactivity and potential metabolic pathways, specific data on the electronic structure and reactivity descriptors for this compound have not been published. nih.govmdpi.com

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations provide a dynamic view of how a compound might interact with biological macromolecules, such as proteins or nucleic acids, over time. nih.gov This technique uses classical mechanics to simulate the movements of atoms and molecules, offering insights into the physical basis of their interactions. umn.edu

Ligand Binding Dynamics and Conformational Changes

MD simulations can model the process of a ligand, such as this compound, binding to a biological target. These simulations can reveal the pathway of binding, the stability of the resulting complex, and any conformational changes that occur in either the ligand or the biomolecule upon binding. Such studies are vital for understanding the mechanistic details of a compound's biological activity. However, no MD simulation studies specifically detailing the binding dynamics of this compound with any biomolecule are currently available in the public domain.

Enzyme Active Site Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict how a small molecule, or ligand, might bind to the active site of a target enzyme. The results are often ranked using a scoring function to estimate the binding affinity. For an organophosphorus compound, a typical target for docking studies would be an enzyme like acetylcholinesterase. mdpi.com Despite the utility of this method, specific enzyme docking studies for this compound have not been found in the scientific literature.

In Silico Prediction of Environmental Fate Parameters

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are used to predict the environmental fate of chemicals. nih.gov These models use the chemical structure of a compound to estimate properties like its persistence, bioaccumulation potential, and mobility in various environmental compartments (soil, water, air).

These predictive models are crucial for the risk assessment of pesticides and other environmental contaminants. icps.it They can estimate parameters such as soil sorption coefficients, rates of biodegradation, and bioconcentration factors. While numerous QSAR/QSPR models exist for organophosphorus pesticides as a class, specific predicted environmental fate parameters for this compound are not documented in the available research. europa.euresearchgate.net

Modeling Hydrolysis and Photolysis Rates

Computational models are pivotal in predicting the degradation rates of pesticides in the environment through processes like hydrolysis and photolysis. These models often utilize quantum chemical calculations and quantitative structure-activity relationship (QSAR) models to estimate reaction kinetics.

Hydrolysis:

Hydrolysis is a primary degradation pathway for many organophosphate pesticides. The rate of hydrolysis is significantly influenced by pH and temperature. Computational models can simulate the reaction mechanisms of hydrolysis, identifying the most likely points of cleavage within the molecule and the energy barriers associated with these reactions. For organophosphates, hydrolysis often involves the cleavage of the phosphoester or thioester bonds.

For instance, studies on the related compound profenofos (B124560) show that hydrolysis is a major route of dissipation. The hydrolysis half-life of profenofos is highly dependent on pH, being significantly faster in alkaline conditions. epa.gov While specific computational models for this compound are not available, it is reasonable to infer a similar pH-dependent hydrolysis pattern due to the shared phosphorothioate (B77711) linkage.

Table 1: Experimentally Determined Hydrolysis Half-lives of Profenofos at 25°C

pHHalf-life
5104-108 days
724-62 days
97-8 hours

Data sourced from US EPA report on profenofos. epa.gov

Photolysis:

Photolysis, or degradation by light, can also contribute to the environmental breakdown of pesticides. Computational models can predict the susceptibility of a molecule to photolysis by calculating its UV-visible absorption spectrum and the quantum yield of the photodegradation reaction. Molecules that absorb light in the environmentally relevant spectrum (above 290 nm) are more likely to undergo direct photolysis.

For profenofos, photolysis is not considered a major degradation pathway in water, soil, or air. epa.gov Its UV spectrum shows minimal overlap with the visible light spectrum, leading to the expectation of limited photolysis. epa.gov Given the structural similarities, this compound is also expected to exhibit limited degradation through direct photolysis. However, indirect photolysis, mediated by photosensitizing agents in the environment, could still play a role.

Predicting Sorption Coefficients and Bioavailability

Sorption Coefficients:

The sorption of a pesticide to soil and sediment is a key process that influences its mobility and bioavailability. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a critical parameter used to predict this behavior. QSAR models are widely used to predict Koc values based on molecular descriptors. These descriptors can include hydrophobicity (logP), molecular size, and electronic properties.

For organophosphate pesticides, QSAR models have been developed to predict their sorption behavior. These models often show a correlation between increasing hydrophobicity and stronger sorption to soil organic matter. While a specific QSAR model for this compound is not available, data from the structurally similar ethoprophos (B1671620) can provide an indication of its potential mobility. Ethoprophos is expected to have high mobility in soil. nih.gov

Table 2: Physicochemical Properties and Predicted Mobility of Ethoprophos

PropertyValuePredicted Mobility
logP3.59High
Water Solubility700 mg/LHigh

Data for Ethoprophos. agropages.com

Bioavailability:

Computational models can also be employed to predict the bioavailability of a compound, which is its ability to be absorbed and utilized by an organism. For pesticides, bioavailability is a key factor in their efficacy and potential toxicity to non-target organisms. Molecular descriptors such as lipophilicity (logP), molecular weight, and polar surface area are often used in models to predict oral bioavailability.

The bioavailability of organophosphate pesticides can be influenced by their physicochemical properties, which determine their ability to pass through biological membranes. Generally, compounds with moderate lipophilicity are more readily absorbed. While specific bioavailability models for this compound are lacking, its predicted properties based on analogs suggest it would be readily absorbed.

Applications of O Methyl S,s Dipropyl Phosphorotrithioate in Fundamental Research

Utilization as a Model Compound for Organophosphorus Chemistry Studies

Due to its representative organophosphate structure, ethoprophos (B1671620) is utilized as a model compound for in-depth studies of this class of chemicals. Research in this area often focuses on structure-activity relationships, reaction kinetics, and the mechanisms of hydrolysis and oxidation. The presence of both P-O and P-S bonds offers a platform to investigate the differential reactivity and stability of these linkages under various conditions. nih.gov For instance, studies have shown that it is very stable in neutral and weakly acidic media but undergoes rapid hydrolysis in alkaline environments. nih.gov Furthermore, the thermal stability of ethoprophos has been noted, remaining stable for 8 hours at 150 °C. nih.gov

Investigations into its synthesis, such as the reaction of phosphoryl chloride with n-propylmercaptan and sodium ethoxide, provide fundamental insights into the synthetic pathways of organophosphorus compounds. wikipedia.org Another synthetic route involves the reaction of n-propylmercaptan and sodium ethoxide with phosphorus trichloride (B1173362), followed by oxidation with hydrogen peroxide. wikipedia.org These synthetic studies are crucial for developing new organophosphorus molecules with desired properties.

Employment as a Reference Standard in Analytical Chemistry Method Development

In the field of analytical chemistry, the availability of pure, well-characterized compounds is essential for the development and validation of new analytical methods. Ethoprophos serves as a reference standard for the detection and quantification of organophosphorus pesticides in various environmental and biological matrices. nist.govcdc.gov Its use is critical in techniques such as gas chromatography (GC) and mass spectrometry (MS), where it helps to establish retention times, fragmentation patterns, and calibration curves. nist.gov

The National Institute of Standards and Technology (NIST) provides spectral data for ethoprophos, which is invaluable for its identification in complex samples. nist.gov Method development often involves optimizing extraction procedures, clean-up steps, and instrumental parameters to achieve the required sensitivity and selectivity for ethoprophos and related compounds. These methods are crucial for regulatory monitoring and academic research.

Research on Bioremediation and Environmental Detoxification Technologies

The environmental persistence and potential toxicity of organophosphorus compounds have spurred research into effective bioremediation and detoxification strategies. Ethoprophos is a relevant substrate in studies aimed at identifying and characterizing microorganisms and enzymes capable of degrading these pollutants. researchgate.net Research has focused on isolating bacterial and fungal strains that can utilize organophosphates as a source of carbon, phosphorus, or energy. researchgate.net

Enzymes such as phosphotriesterases (PTEs), organophosphorus hydrolase (OPH), and methyl parathion hydrolase (MPH) are subjects of intensive research for their ability to hydrolyze the P-O and P-S bonds in compounds like ethoprophos, leading to their detoxification. mdpi.com Studies investigate the substrate specificity, catalytic mechanisms, and potential for genetic engineering of these enzymes to enhance their efficacy in environmental cleanup. mdpi.com For example, the fungus Aspergillus sydowii has been studied for its ability to biodegrade various organophosphate pesticides. researchgate.net

Microorganisms Involved in Organophosphate Bioremediation

MicroorganismOrganophosphate(s) DegradedReference
LactoBacillus brevisDiazinon researchgate.net
Plantarum L.Diazinon researchgate.net
Sakei L.Diazinon researchgate.net
Serratia liquefaciensDiazinon researchgate.net
S. marcescensDiazinon researchgate.net
Pseudomonas sp.Diazinon researchgate.net
Arthrobacter sp.Diazinon researchgate.net
Mycobacterium sp.Diazinon researchgate.net
Stenotrophomonas sp.Diazinon and other organophosphates researchgate.net
Aspergillus sydowiiChlorpyrifos, methyl parathion, profenofos (B124560) researchgate.net

Development of Research Tools and Probes for Biochemical Investigations

The primary mechanism of action for ethoprophos is the inhibition of the enzyme acetylcholinesterase (AChE), which is crucial for nerve function. wikipedia.org This property makes it a valuable research tool for studying the cholinergic nervous system and the mechanisms of enzyme inhibition. By interacting with the serine hydroxyl group at the active site of AChE, ethoprophos and similar organophosphates allow researchers to probe the structure and function of this vital enzyme. wikipedia.org

Furthermore, its use in toxicological studies helps to elucidate the biochemical pathways affected by organophosphate exposure. nih.gov For example, research on the clinical effects of poisoning by S-alkyl organophosphorus insecticides like profenofos (a related compound) provides insights into the correlation between red cell AChE activity and clinical severity, which can challenge existing diagnostic and therapeutic paradigms. nih.gov These fundamental biochemical investigations are essential for understanding the neurotoxicity of organophosphorus compounds and for the development of potential antidotes and therapeutic strategies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.